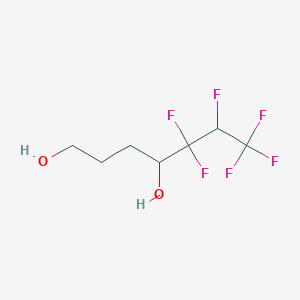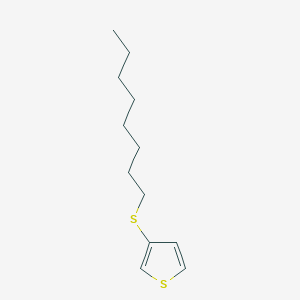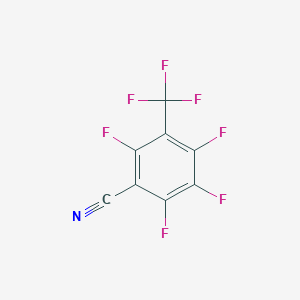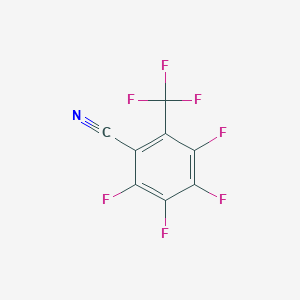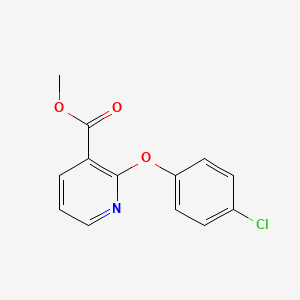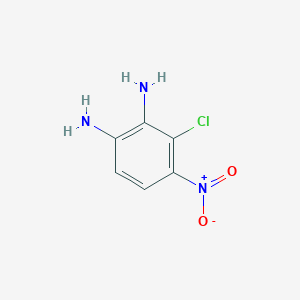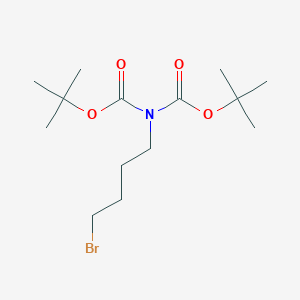
4-(N,N-Di-boc-amino)butyl bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-Di-boc-amino)butyl bromide is an organic compound with the molecular formula C14H26BrNO4. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various drugs and biomolecules. The compound is characterized by the presence of a bromine atom and a di-tert-butyl carbamate group attached to a butyl chain.
作用机制
Target of Action
4-(N,N-Di-boc-amino)butyl bromide is a chemical compound used in the synthesis of various pharmacophore elements . It’s known to be used in the synthesis of n-boc-aminoalkoxyphenyl derivatives , which are precursors to pharmacophore elements for the treatment of glaucoma .
Mode of Action
It’s known that this compound can be used in the synthesis of various derivatives with potential applications as anti-hiv agents
Biochemical Pathways
Given its use in the synthesis of anti-hiv agents , it’s plausible that it may affect pathways related to viral replication.
Result of Action
Given its use in the synthesis of anti-hiv agents , it’s plausible that its action results in the inhibition of HIV replication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Di-boc-amino)butyl bromide typically involves the protection of an amino group with di-tert-butyl dicarbonate (Boc2O) followed by bromination. One common method includes the reaction of 4-aminobutanol with di-tert-butyl dicarbonate to form the Boc-protected amine. This intermediate is then treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization.
化学反应分析
Types of Reactions
4-(N,N-Di-boc-amino)butyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Boc groups are removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Deprotection: The major product is the free amine, which can be further utilized in various synthetic applications.
科学研究应用
4-(N,N-Di-boc-amino)butyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, for various biochemical studies.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
相似化合物的比较
Similar Compounds
4-(Boc-amino)butyl bromide: Similar in structure but with only one Boc group.
4-(N-Boc-amino)butyl bromide: Another variant with a single Boc group.
4-(N,N-Di-boc-amino)butyl chloride: Similar compound with a chloride atom instead of bromine.
Uniqueness
4-(N,N-Di-boc-amino)butyl bromide is unique due to the presence of two Boc groups, which provide enhanced protection to the amino group, making it more versatile in multi-step synthetic processes
属性
IUPAC Name |
tert-butyl N-(4-bromobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)16(10-8-7-9-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZZVGZZNDHYBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCBr)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135924-07-1 |
Source


|
| Record name | di-tert-butyl (4-bromobutyl)imidodicarbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
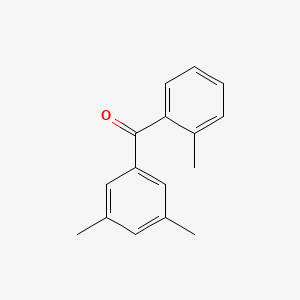
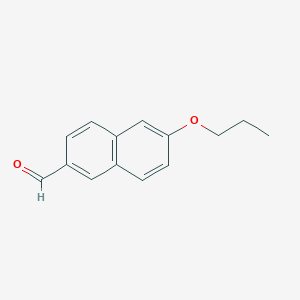
![2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole](/img/structure/B6360057.png)
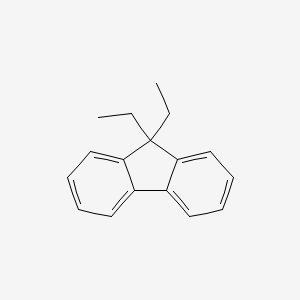
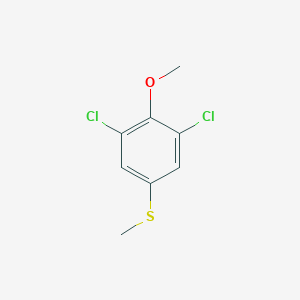
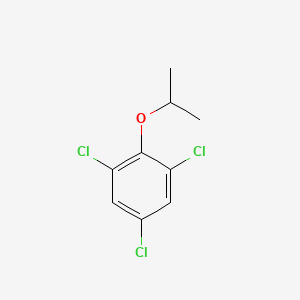
![1-[1,1,2,2-tetrachloro-2-[3-(trifluoromethyl)phenyl]ethyl]-3-(trifluoromethyl)benzene](/img/structure/B6360085.png)
![1,1,2,2-Tetrachloro-1,2-bis[4-(trifluoromethyl)phenyl]ethane](/img/structure/B6360091.png)
